molecular formula C11H7BrF3N B1405822 6-Bromo-8-methyl-2-(trifluoromethyl)quinoline CAS No. 1425335-52-9

6-Bromo-8-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B1405822
CAS No.: 1425335-52-9
M. Wt: 290.08 g/mol
InChI Key: RQXULICKEBRKTP-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, methyl, and trifluoromethyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-2-(trifluoromethyl)quinoline typically involves the bromination of 8-methyl-2-(trifluoromethyl)quinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of quinoline derivatives with various functional groups.

    Oxidation: Formation of 8-methyl-2-(trifluoromethyl)quinoline-6-carboxylic acid.

    Reduction: Formation of 8-methyl-2-(trifluoromethyl)quinoline.

Scientific Research Applications

6-Bromo-8-methyl-2-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-2-(trifluoromethyl)quinoline depends on its interaction with biological targets. It may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-(trifluoromethyl)quinoline
  • 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline

Uniqueness

6-Bromo-8-methyl-2-(trifluoromethyl)quinoline is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of both bromine and trifluoromethyl groups can enhance its potential as a pharmacophore in drug design.

Properties

IUPAC Name

6-bromo-8-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N/c1-6-4-8(12)5-7-2-3-9(11(13,14)15)16-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXULICKEBRKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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